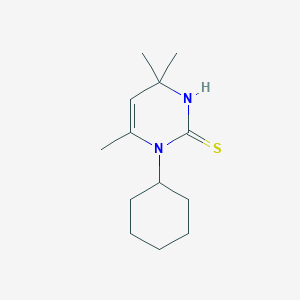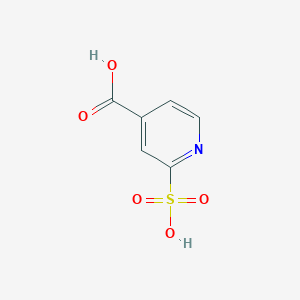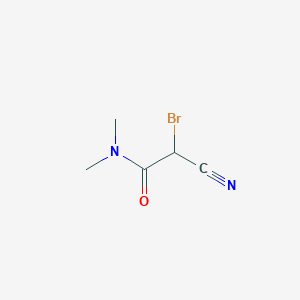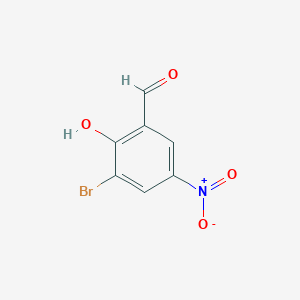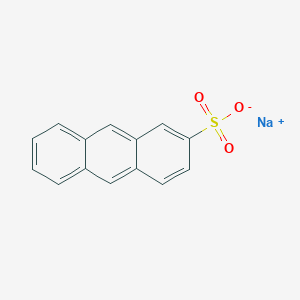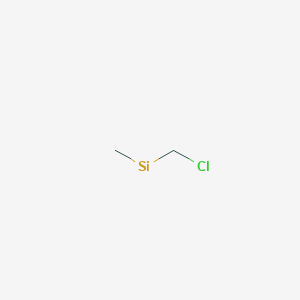
(Chloromethyl)(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl)(methyl)silane is an organosilicon compound that is widely used in scientific research. It is a colorless liquid that has a pungent odor and is highly reactive. The compound is used in a variety of applications, including the synthesis of complex organic molecules, as a reagent in organic chemistry, and as a cross-linking agent in the production of polymers.
Wirkmechanismus
The mechanism of action of (Chloromethyl)(methyl)silane is complex and depends on the specific application. In organic synthesis, the compound acts as an electrophile, reacting with nucleophiles such as alcohols, amines, and thiols. In the production of silicon-based polymers, the compound undergoes a condensation reaction with other silicon-containing compounds to form a cross-linked network.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of (Chloromethyl)(methyl)silane. However, the compound is highly reactive and can cause severe irritation to the skin, eyes, and respiratory system. It is also a potential mutagen and carcinogen and should be handled with extreme caution.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Chloromethyl)(methyl)silane in lab experiments include its high reactivity and versatility in organic synthesis. However, the compound is highly reactive and can be difficult to handle safely. It is also expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are many potential future directions for the use of (Chloromethyl)(methyl)silane in scientific research. These include the development of new synthetic methodologies, the exploration of its potential as a cross-linking agent in the production of new materials, and the investigation of its potential biological activity. Further research is needed to fully understand the potential of this compound in various applications.
Synthesemethoden
The synthesis of (Chloromethyl)(methyl)silane is typically carried out by the reaction of chloromethyl methyl ether with silicon tetrachloride. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted byproducts. The resulting product is purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)(methyl)silane is a valuable reagent in organic synthesis. It is used to introduce the chloromethyl group into organic molecules, which can then be further functionalized. The compound is also used in the preparation of silicon-based polymers and as a cross-linking agent in the production of silicone elastomers.
Eigenschaften
CAS-Nummer |
18165-20-3 |
|---|---|
Produktname |
(Chloromethyl)(methyl)silane |
Molekularformel |
C2H7ClSi |
Molekulargewicht |
92.6 g/mol |
InChI |
InChI=1S/C2H5ClSi/c1-4-2-3/h2H2,1H3 |
InChI-Schlüssel |
WIAGUYRDWNBPDR-UHFFFAOYSA-N |
SMILES |
C[Si]CCl |
Kanonische SMILES |
C[Si]CCl |
Synonyme |
(Chloromethyl)(methyl)silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








